(1-((Methylamino)methyl)cyclobutyl)methanol

Description

Properties

IUPAC Name |

[1-(methylaminomethyl)cyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLUXSYXRSXOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649356 | |

| Record name | {1-[(Methylamino)methyl]cyclobutyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180205-31-6 | |

| Record name | 1-[(Methylamino)methyl]cyclobutanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180205-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[(Methylamino)methyl]cyclobutyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (1-((Methylamino)methyl)cyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-((Methylamino)methyl)cyclobutyl)methanol is a substituted cyclobutane derivative with potential applications in medicinal chemistry and organic synthesis. This document provides a summary of its known chemical and physical properties based on available data. It is important to note that while basic identifiers and some physical properties are available, detailed experimental data, including comprehensive spectral analyses, specific synthesis protocols, and biological activity studies, are not extensively reported in publicly accessible scientific literature. This guide compiles the available information and provides context based on related cyclobutane-containing compounds.

Chemical Identity and Physical Properties

(1-((Methylamino)methyl)cyclobutyl)methanol, with the CAS number 180205-31-6, is a primary alcohol and a secondary amine built on a cyclobutane core.[1][2][3] Its structural and basic chemical information is summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (1-((Methylamino)methyl)cyclobutyl)methanol | N/A |

| CAS Number | 180205-31-6 | [1][2][3] |

| Molecular Formula | C₇H₁₅NO | [1][3] |

| Molecular Weight | 129.20 g/mol | [1][2][3] |

| Physical Form | Solid (at standard conditions) | [2] |

| Boiling Point | 192 °C at 760 mmHg | N/A |

| SMILES | CNCC1(CCC1)CO | [1] |

| InChI | 1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3 | [2] |

Computed Physicochemical Properties:

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | [1] |

| LogP (octanol-water partition coefficient) | 0.3684 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Characterization

Synthetic Approaches

Detailed experimental protocols for the synthesis of (1-((Methylamino)methyl)cyclobutyl)methanol are not available in peer-reviewed journals or patents. However, general synthetic strategies for substituted cyclobutanes can be inferred. The synthesis of structurally similar aminomethyl cyclobutane methanol derivatives often involves multi-step sequences.[4] A plausible retrosynthetic analysis is presented below.

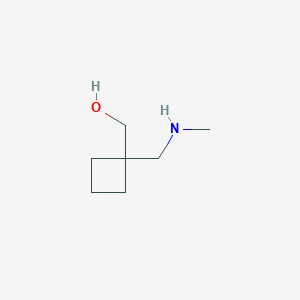

Caption: A possible retrosynthetic pathway for (1-((Methylamino)methyl)cyclobutyl)methanol.

A potential synthetic route could start from cyclobutanone, which is converted to a cyanohydrin. The nitrile group can then be reduced to an amine, which is subsequently methylated. The carboxylic acid or ester group at the 1-position can be reduced to the primary alcohol. The synthesis of related cyclobutane derivatives has been described in the context of creating conformationally restricted analogs of biologically active molecules.[5][6]

Spectral Data

No publicly available experimental spectra (NMR, IR, MS) for (1-((Methylamino)methyl)cyclobutyl)methanol have been identified. For researchers who synthesize this compound, the following spectral characteristics would be expected:

-

¹H NMR: Signals corresponding to the N-methyl group, the methylene protons adjacent to the nitrogen and oxygen atoms, and the cyclobutane ring protons. The chemical shifts would be influenced by the neighboring functional groups.

-

¹³C NMR: Resonances for the N-methyl carbon, the two methylene carbons, the quaternary cyclobutane carbon, and the other cyclobutane ring carbons.

-

IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (likely broad due to hydrogen bonding), C-H stretching of the alkyl groups, and C-O and C-N stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (129.20 g/mol ) and fragmentation patterns characteristic of the loss of functional groups such as the hydroxymethyl or methylaminomethyl moieties.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or signaling pathways associated with (1-((Methylamino)methyl)cyclobutyl)methanol. However, the cyclobutane motif is of significant interest in drug discovery as it can serve as a rigid scaffold to orient pharmacophoric groups in a defined spatial arrangement.[7]

Cyclobutane derivatives have been explored as analogs of various bioactive molecules, including combretastatins, and as components of compounds targeting integrins.[5][6] The presence of both a primary alcohol and a secondary amine suggests that this molecule could serve as a versatile building block for the synthesis of more complex pharmaceutical agents. The amino and alcohol groups provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships in various drug discovery programs.[4]

The general workflow for evaluating the biological activity of a novel compound like this would typically involve initial screening in relevant biological assays, followed by more detailed mechanistic studies if activity is observed.

References

- 1. chemscene.com [chemscene.com]

- 2. (1- (Methylamino)methyl cyclobutyl)methanol DiscoveryCPR 180205-31-6 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride | 1956385-46-8 | Benchchem [benchchem.com]

- 5. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (1-((Methylamino)methyl)cyclobutyl)methanol (CAS 180205-31-6)

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific experimental data regarding the synthesis, biological activity, or detailed experimental protocols for (1-((Methylamino)methyl)cyclobutyl)methanol (CAS 180205-31-6). This compound is primarily available as a research chemical or building block from various commercial suppliers. The following guide, therefore, provides available physicochemical data for the target compound and discusses the broader context of cyclobutane derivatives in medicinal chemistry based on structurally related compounds. A hypothetical synthetic route is presented for illustrative purposes.

Physicochemical and Computational Data

The following tables summarize the available physical, chemical, and computational properties for (1-((Methylamino)methyl)cyclobutyl)methanol.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 180205-31-6 | [1][2] |

| Molecular Formula | C₇H₁₅NO | [1][3] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Appearance | Solid | [2][4] |

| Boiling Point | 192°C at 760 mmHg | [5] |

| Density | 0.961 g/cm³ | [5] |

| Flash Point | 68.6°C | [5] |

| Refractive Index | 1.47 | [5] |

Table 2: Computational Chemistry Data

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | [1] |

| LogP (octanol-water partition coefficient) | 0.3684 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

| SMILES | CNCC1(CCC1)CO | [1] |

| InChI Key | PFLUXSYXRSXOFJ-UHFFFAOYSA-N | [2] |

The Role of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring is an increasingly important structural motif in modern drug discovery. Its rigid, puckered conformation offers several advantages for medicinal chemists seeking to optimize the properties of drug candidates.

-

Conformational Restriction: Unlike flexible aliphatic chains, the cyclobutane scaffold locks substituents into well-defined spatial orientations. This conformational rigidity can lead to increased binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

-

Metabolic Stability: The introduction of a cyclobutane ring can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation.

-

Improved Physicochemical Properties: As a three-dimensional, sp³-rich scaffold, the cyclobutane moiety can improve a compound's solubility and reduce its planarity, which are often desirable properties for oral bioavailability.

-

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to explore new chemical space and intellectual property.

Hypothetical Synthesis of (1-((Methylamino)methyl)cyclobutyl)methanol

While a specific, validated synthetic protocol for (1-((Methylamino)methyl)cyclobutyl)methanol is not available in the cited literature, a plausible synthetic route can be proposed based on general organic chemistry principles. The following workflow illustrates a potential multi-step synthesis starting from cyclobutanone. This is a hypothetical pathway and has not been experimentally verified.

Hypothetical Experimental Protocol:

-

Step 1: Cyanohydrin Formation. To a solution of cyclobutanone in a suitable solvent (e.g., ethanol), sodium cyanide is added, followed by the dropwise addition of a mineral acid (e.g., HCl) at low temperature to form 1-hydroxycyclobutanecarbonitrile.

-

Step 2: Reduction of the Nitrile. The resulting cyanohydrin is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF, diethyl ether) to yield (1-aminocyclobutyl)methanol.

-

Step 3: Reductive Amination. The primary amine is then reacted with an excess of formaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction), to introduce the methyl group onto the nitrogen, affording the target compound, (1-((methylamino)methyl)cyclobutyl)methanol.

Safety Information

(1-((Methylamino)methyl)cyclobutyl)methanol is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning"[2][6]. The hazard statement associated with this compound is H302: Harmful if swallowed[2][6]. It is recommended to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Conclusion

(1-((Methylamino)methyl)cyclobutyl)methanol is a commercially available building block with potential applications in medicinal chemistry, likely as a scaffold to introduce a conformationally restricted aminomethyl alcohol moiety. While detailed experimental and biological data for this specific compound are not publicly documented, the broader importance of cyclobutane derivatives in drug discovery suggests its utility in the synthesis of novel therapeutic agents. The provided physicochemical data can aid researchers in its handling and characterization, and the hypothetical synthetic scheme offers a potential starting point for its laboratory-scale preparation. Further research is required to fully elucidate the synthetic accessibility and biological relevance of this compound.

References

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Structure Elucidation of (1-((Methylamino)methyl)cyclobutyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive confirmation of a chemical structure is a cornerstone of chemical research and drug development. This technical guide provides a comprehensive overview of the analytical methodologies required for the structure elucidation of (1-((Methylamino)methyl)cyclobutyl)methanol. We present a systematic approach combining mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This document details the necessary experimental protocols, presents predicted analytical data in a structured format, and illustrates the logical workflow for spectral interpretation to unambiguously confirm the molecular structure.

Introduction

(1-((Methylamino)methyl)cyclobutyl)methanol (CAS No. 180505-31-6) is a substituted cyclobutane derivative containing primary alcohol and secondary amine functional groups. Its molecular formula is C₇H₁₅NO, with a corresponding molecular weight of 129.20 g/mol .[1][2] Accurate structure determination is critical for understanding its chemical properties, potential biological activity, and for ensuring purity and quality control in any subsequent applications.

This guide outlines the process of structure elucidation as if the compound were a newly synthesized entity, requiring confirmation. We will utilize a combination of analytical techniques to probe the molecular formula, identify functional groups, and establish the precise connectivity of all atoms within the molecule.

Molecular Structure

The proposed structure for (1-((Methylamino)methyl)cyclobutyl)methanol is presented below. The elucidation process aims to confirm this arrangement.

Analytical Workflow

The structure elucidation follows a logical progression from determining the molecular mass to identifying functional groups and finally mapping the carbon-hydrogen framework.

References

Spectroscopic Data for (1-((Methylamino)methyl)cyclobutyl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the available spectroscopic data for the compound (1-((Methylamino)methyl)cyclobutyl)methanol (CAS No. 180205-31-6). Despite a comprehensive search of scientific literature and chemical databases, experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific molecule remains largely unavailable in the public domain. This guide summarizes the predicted data and provides general experimental protocols applicable to the analysis of this and structurally related compounds.

Compound Identification

| Identifier | Value |

| IUPAC Name | (1-((Methylamino)methyl)cyclobutyl)methanol |

| CAS Number | 180205-31-6 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Canonical SMILES | CNCC1(CCC1)CO |

Spectroscopic Data (Predicted)

While experimental spectra are not publicly available, predicted mass spectrometry data offers insight into the expected fragmentation patterns of (1-((Methylamino)methyl)cyclobutyl)methanol.

Predicted Mass Spectrometry Data

The following table outlines the predicted m/z (mass-to-charge ratio) values for various adducts of the parent molecule. This data is computationally generated and should be used as a reference for experimental analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 130.1226 |

| [M+Na]⁺ | 152.1046 |

General Experimental Protocols

In the absence of specific published methods for (1-((Methylamino)methyl)cyclobutyl)methanol, the following general protocols for NMR and mass spectrometry are provided as a starting point for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach to obtaining ¹H and ¹³C NMR spectra for a novel amino alcohol like (1-((Methylamino)methyl)cyclobutyl)methanol would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Spectral Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts (δ) should be reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz).

Mass Spectrometry (MS)

To determine the molecular weight and fragmentation pattern, the following mass spectrometry procedure is recommended:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. The choice of ionization technique will be critical. Electrospray ionization (ESI) is often suitable for polar molecules like amino alcohols and would likely be performed in positive ion mode to observe the [M+H]⁺ ion.

-

Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Tandem MS (MS/MS): To elucidate the structure, perform tandem mass spectrometry on the isolated molecular ion. Collision-induced dissociation (CID) will generate a fragmentation pattern that can be interpreted to confirm the connectivity of the molecule.

Signaling Pathways and Experimental Workflows

A thorough search of the scientific literature did not yield any information regarding the involvement of (1-((Methylamino)methyl)cyclobutyl)methanol in specific signaling pathways or established experimental workflows.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like (1-((Methylamino)methyl)cyclobutyl)methanol.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

Currently, there is a notable absence of publicly available experimental spectroscopic data for (1-((Methylamino)methyl)cyclobutyl)methanol. The information provided herein is based on predicted data and general analytical methodologies. Researchers investigating this compound will need to perform de novo spectroscopic analysis to confirm its structure and elucidate its properties. The general protocols and logical workflow outlined in this document provide a foundational approach for such an investigation.

The Enigmatic Building Block: A Technical Overview of (1-((Methylamino)methyl)cyclobutyl)methanol in Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the chemical nature and synthetic potential of (1-((methylamino)methyl)cyclobutyl)methanol, a unique building block with potential applications in organic synthesis and medicinal chemistry. While this compound is commercially available, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of in-depth studies detailing its specific synthetic applications, detailed experimental protocols, or its role in the development of biologically active molecules. This document, therefore, aims to provide a thorough overview of its known properties while contextualizing its potential utility within the broader and well-established field of cyclobutane-containing scaffolds in drug discovery.

Core Chemical Properties

(1-((Methylamino)methyl)cyclobutyl)methanol, with the CAS number 180205-31-6, is a bifunctional organic molecule incorporating a cyclobutane ring, a secondary amine, and a primary alcohol.[1][2][3][4][5][6] This combination of features makes it an attractive starting material for the synthesis of more complex molecules. The strained four-membered ring provides a rigid, three-dimensional scaffold, a desirable characteristic in modern drug design aimed at exploring new chemical space beyond traditional flat aromatic structures.[1][7]

A summary of its fundamental properties is presented below:

| Property | Value | Reference(s) |

| CAS Number | 180205-31-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Appearance | Solid | [1] |

| SMILES | CNCC1(CCC1)CO | [1][2] |

| InChI | 1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3 | [1] |

Synthetic Potential and Context in Medicinal Chemistry

The true value of a building block lies in its ability to be incorporated into larger, functional molecules. While specific examples for (1-((methylamino)methyl)cyclobutyl)methanol are not documented, the broader class of cyclobutane derivatives has seen increasing use in medicinal chemistry.[1][7] The cyclobutane motif can impart several favorable properties to a drug candidate, including:

-

Increased Three-Dimensionality: Moving away from flat, aromatic structures can lead to improved target selectivity and reduced off-target effects.[7]

-

Metabolic Stability: The rigid cyclobutane core can protect adjacent functional groups from metabolic degradation.

-

Novel Intellectual Property: The incorporation of unique scaffolds like cyclobutanes can lead to new chemical entities with strong patent protection.

The dual functionality of (1-((methylamino)methyl)cyclobutyl)methanol offers multiple avenues for synthetic elaboration. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The secondary amine can undergo N-alkylation, acylation, or be used in reductive amination reactions.

General Synthetic Strategies for Substituted Cyclobutanes

The synthesis of functionalized cyclobutanes is a well-established area of organic chemistry. While a specific, validated protocol for the synthesis of (1-((methylamino)methyl)cyclobutyl)methanol is not available in the literature, general methodologies for creating similar structures often involve multi-step sequences starting from commercially available cyclobutanone or other cyclobutane precursors.

A plausible, though not experimentally verified, synthetic workflow for accessing 1,1-disubstituted cyclobutanes with amino and hydroxyl functionalities could involve the following key transformations.

Caption: A generalized synthetic pathway to (1-((methylamino)methyl)cyclobutyl)methanol.

Experimental Protocols: A Call for Future Research

A critical gap in the current body of scientific knowledge is the absence of detailed, peer-reviewed experimental protocols for either the synthesis of (1-((methylamino)methyl)cyclobutyl)methanol or its utilization in subsequent chemical transformations. The development and publication of such protocols would be of significant value to the scientific community, enabling broader access to this and related building blocks for applications in drug discovery and materials science.

Biological Activity and Signaling Pathways: Uncharted Territory

At present, there is no publicly available data on the biological activity of (1-((methylamino)methyl)cyclobutyl)methanol or any molecules synthesized from it. Consequently, no associated signaling pathways have been identified or studied. This represents a significant opportunity for future research. Screening of this compound and its derivatives against various biological targets could uncover novel pharmacological activities.

Conclusion and Future Outlook

(1-((Methylamino)methyl)cyclobutyl)methanol stands as a building block of unrealized potential. Its chemical structure is intriguing, offering a unique combination of a rigid cyclobutane scaffold and versatile amino and alcohol functionalities. However, the lack of published applications in the scientific literature makes it an enigmatic tool for synthetic chemists.

For researchers in drug discovery and organic synthesis, this presents both a challenge and an opportunity. The challenge lies in the need to develop synthetic methodologies and explore the chemical space accessible from this starting material without the benefit of prior art. The opportunity is the potential to discover novel molecules with unique biological activities, unconstrained by existing structure-activity relationships. The future utility of (1-((methylamino)methyl)cyclobutyl)methanol as a valuable building block will be determined by the willingness of the scientific community to explore its synthetic potential and report their findings.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US4474977A - Amino-alcohol derivatives - Google Patents [patents.google.com]

- 4. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

Physicochemical Characterization of (1-((Methylamino)methyl)cyclobutyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-((Methylamino)methyl)cyclobutyl)methanol, a substituted cyclobutane derivative, presents a unique structural motif of interest in medicinal chemistry and drug discovery. Its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of the known and predicted physicochemical characteristics of this compound. Due to the limited availability of direct experimental data, this document combines reported values with predicted data and outlines standard experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on this chemical scaffold.

Chemical Identity

This section provides fundamental identifiers for (1-((Methylamino)methyl)cyclobutyl)methanol.

| Identifier | Value |

| IUPAC Name | (1-((Methylamino)methyl)cyclobutyl)methanol |

| CAS Number | 180205-31-6 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol [1] |

| SMILES | CNCC1(CCC1)CO[1] |

| InChI | 1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3 |

Physicochemical Properties

The physicochemical properties of a compound are pivotal in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below is a combination of reported and computationally predicted values.

| Property | Value | Source |

| Physical State | Solid | [2] |

| Boiling Point | 192°C at 760 mmHg | [3] |

| Density | 0.961 g/mL | [3] |

| Refractive Index | 1.47 | [3] |

| Flash Point | 68.6°C | [3] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 0.3684 to 0.75930 | [1][3] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Note: Many of the listed values are computationally predicted and await experimental verification.

Experimental Protocols for Physicochemical Characterization

The following sections describe standard experimental methodologies that can be employed to determine the key physicochemical properties of (1-((Methylamino)methyl)cyclobutyl)methanol.

Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a compound.

Methodology: Capillary Melting Point Determination

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the sample melts is recorded. A sharp melting range typically indicates a high degree of purity.

Determination of pKa (Acid Dissociation Constant)

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

Determination of Solubility

Solubility is a critical factor for drug delivery and bioavailability.

Methodology: Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

-

A pre-saturated solution of 1-octanol and water is prepared.

-

A known amount of the compound is dissolved in one of the phases.

-

Equal volumes of the octanol and water phases are mixed in a flask and shaken vigorously to allow for partitioning of the compound between the two immiscible layers.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like (1-((Methylamino)methyl)cyclobutyl)methanol.

Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.

Conclusion

(1-((Methylamino)methyl)cyclobutyl)methanol is a chemical entity with potential for further investigation in drug discovery. This guide has consolidated the available physicochemical data, which is currently a mix of reported and predicted values. The outlined standard experimental protocols provide a clear path for the empirical determination of these crucial parameters. A comprehensive experimental characterization is essential to build a robust data package to support any future drug development efforts based on this scaffold. The provided workflow diagram offers a logical sequence for these characterization activities. As more experimental data becomes available, a more complete and accurate profile of this compound will emerge, aiding in the rational design of new therapeutic agents.

References

The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane moiety, a four-membered carbocyclic ring, has emerged from the realm of synthetic curiosity to become a pivotal scaffold in modern medicinal chemistry. Its unique conformational constraints, metabolic stability, and ability to serve as a versatile bioisostere have propelled its incorporation into a growing number of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the role of the cyclobutane scaffold in drug discovery, detailing its physicochemical properties, synthetic accessibility, and impact on pharmacological activity. It further presents quantitative data on key cyclobutane-containing drugs, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.

The Physicochemical and Pharmacological Advantages of the Cyclobutane Scaffold

The strategic incorporation of a cyclobutane ring into a drug candidate can profoundly influence its properties. The inherent ring strain of approximately 26.3 kcal/mol results in a puckered conformation, a key feature that distinguishes it from planar aromatic systems and more flexible aliphatic chains.[1][2][3] This rigidity can pre-organize a molecule into its bioactive conformation, enhancing binding affinity to its biological target.[2]

Key advantages of employing the cyclobutane scaffold include:

-

Conformational Restriction: The rigid nature of the cyclobutane ring reduces the entropic penalty upon binding to a target protein, often leading to increased potency.[1][4]

-

Improved Metabolic Stability: The cyclobutane core can block sites susceptible to metabolic degradation by cytochrome P450 enzymes, thereby enhancing a drug's half-life.[5][6]

-

Enhanced Solubility and Reduced Planarity: The three-dimensional nature of the cyclobutane ring can disrupt crystal lattice packing and reduce planarity, which can lead to improved aqueous solubility.[2]

-

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups, allowing for the fine-tuning of physicochemical and pharmacological properties while maintaining or improving biological activity.[1][4]

-

Novel Chemical Space: The incorporation of cyclobutane scaffolds provides access to novel chemical space, offering opportunities for the development of intellectual property.

Cyclobutane-Containing Drugs: A Quantitative Look at Their Impact

The successful application of the cyclobutane scaffold is evident in several marketed drugs across various therapeutic areas. The following tables summarize key quantitative data for some of these drugs, highlighting the impact of the cyclobutane moiety.

| Drug | Therapeutic Area | Target | Key Quantitative Data | Citation(s) |

| Carboplatin | Oncology | DNA | IC50: 0.096-1.20 µg/mL (endometrial cancer cell lines) | [7] |

| Apalutamide | Oncology | Androgen Receptor | IC50: 16 nM (binding affinity) | [5][8] |

| Ivosidenib | Oncology | Mutant IDH1 | IC50: ~10 nM (enzymatic assay) | [6][7] |

| Boceprevir | Antiviral | HCV NS3/4A Protease | Ki: 14 nM | [6] |

Table 1: Overview of Key Cyclobutane-Containing Drugs and Their Bioactivity.

| Compound | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Citation(s) |

| Apalutamide | 6000 | 2 | ~72 | ~100 | [5][9] |

| Boceprevir | 1723 | 1-2.25 | ~3.4 | Not determined | [4][10] |

Table 2: Pharmacokinetic Parameters of Selected Cyclobutane-Containing Drugs.

Key Signaling Pathways Targeted by Cyclobutane Drugs

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by prominent cyclobutane-containing drugs.

Apalutamide and the Androgen Receptor Signaling Pathway

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It acts as a competitive inhibitor of the androgen receptor (AR), preventing its activation and subsequent downstream signaling that promotes tumor growth.

Boceprevir and the Inhibition of HCV NS3/4A Protease

Boceprevir is a direct-acting antiviral agent used to treat hepatitis C. It is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for the cleavage of the viral polyprotein and subsequent viral replication.

Ivosidenib and the Mutant IDH1 Pathway

Ivosidenib is a targeted therapy for cancers that harbor a specific mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme. The mutant enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which drives cancer progression. Ivosidenib selectively inhibits the mutant IDH1, reducing 2-HG levels.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of cyclobutane-containing compounds.

Synthesis of a Cyclobutane Core: [2+2] Photocycloaddition of Cinnamic Acid

The [2+2] photocycloaddition is a powerful method for constructing cyclobutane rings. The following is a general protocol for the photodimerization of cinnamic acid, a common precursor for various cyclobutane derivatives.

Materials:

-

trans-Cinnamic acid

-

Tetrahydrofuran (THF)

-

Toluene

-

100 mL Erlenmeyer flask

-

Water bath

-

Septum

-

Sunlight or a UV lamp

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

Preparation of the Cinnamic Acid Film:

-

Weigh 1.5 g of trans-cinnamic acid and place it in a 100 mL Erlenmeyer flask.

-

Add approximately 2 mL of THF and gently heat the flask in a water bath while swirling to dissolve the cinnamic acid completely.

-

Once dissolved, remove the flask from the heat and swirl it by hand to create a thin, uniform film of the solid on the inner wall of the flask as the solvent evaporates. Allow the flask to air dry completely for about 30 minutes.[11]

-

-

Photocycloaddition:

-

Seal the flask with a septum.

-

Expose the flask to direct sunlight for approximately 15 days, rotating the flask periodically to ensure even irradiation. Alternatively, a UV lamp can be used, with the irradiation time optimized based on the lamp's intensity.[11]

-

-

Isolation and Purification of Truxillic Acid:

-

After the irradiation period, add 15 mL of toluene to the flask and gently warm it in a water bath (around 40°C) to dissolve any unreacted cinnamic acid.

-

Collect the solid product (truxillic acid, a dimer of cinnamic acid) by vacuum filtration.

-

Wash the solid with an additional 10 mL of toluene.

-

The collected solid can be further purified by recrystallization if necessary. The melting point of α-truxillic acid is 286°C.[11]

-

Biological Evaluation: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxic effects of potential drug candidates.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cyclobutane-containing test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the cyclobutane-containing test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8][13]

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Drug Discovery Workflow: Incorporating the Cyclobutane Scaffold

The integration of the cyclobutane scaffold into a lead optimization campaign follows a structured workflow designed to systematically improve the properties of a lead compound.

Conclusion

The cyclobutane scaffold has firmly established its place in the medicinal chemist's toolbox. Its unique combination of conformational rigidity, metabolic stability, and synthetic accessibility offers a powerful strategy to address many of the challenges encountered in modern drug discovery. From enhancing potency and selectivity to improving pharmacokinetic profiles, the cyclobutane ring provides a versatile platform for the design of novel therapeutics. The continued development of innovative synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new and improved cyclobutane-containing drugs in the years to come.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 12. researchhub.com [researchhub.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Introduction: The Puckered Nature of the Cyclobutane Ring

An In-depth Technical Guide to the Conformational Analysis of 1,1-Disubstituted Cyclobutanes

The cyclobutane ring, a four-membered carbocycle, represents a fascinating case study in conformational analysis. Contrary to the planar square suggested by simple geometric drawings, cyclobutane adopts a non-planar, puckered conformation.[1][2] This deviation from planarity is a compromise between two primary types of strain: angle strain and torsional strain. A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain.[2][3] Furthermore, a planar arrangement would force all adjacent carbon-hydrogen bonds into a fully eclipsed conformation, resulting in high torsional strain.[3]

To alleviate this torsional strain, the cyclobutane ring "puckers" or "folds," adopting a butterfly-like structure.[1][3] In this conformation, one carbon atom is bent out of the plane formed by the other three, with a puckering angle (the dihedral angle between the two C-C-C planes) of approximately 25-35°.[1][3][4] This puckering reduces the eclipsing interactions between adjacent C-H bonds at the cost of a slight increase in angle strain (the internal C-C-C bond angles are around 88°).[3][5]

Unsubstituted cyclobutane exists as a dynamic equilibrium between two equivalent puckered conformations, which rapidly interconvert at room temperature.[1] The transition between these forms occurs via a planar (D4h symmetry) transition state.[6] The energy barrier for this ring inversion is relatively low, estimated to be around 1.48 kcal/mol (518 cm⁻¹).[4]

Conformational Isomerism in 1,1-Disubstituted Cyclobutanes

The introduction of two substituents on a single carbon atom (C1) fundamentally alters the conformational landscape. The two puckered conformations are no longer energetically equivalent. The substituents can occupy two distinct positions relative to the ring: a pseudo-axial (ax) position, where the C-substituent bond is roughly parallel to the pseudo-axis of the ring, and a pseudo-equatorial (eq) position, where the bond points away from the ring.

For a 1,1-disubstituted cyclobutane with two different substituents (e.g., one large 'L' and one small 'S'), ring inversion leads to two distinct diastereomeric conformers:

-

Conformer A: The larger group (L) is in the pseudo-equatorial position, and the smaller group (S) is in the pseudo-axial position.

-

Conformer B: The larger group (L) is in the pseudo-axial position, and the smaller group (S) is in the pseudo-equatorial position.

The equilibrium between these two conformers is dictated by steric interactions. The pseudo-axial position is sterically more hindered due to repulsive interactions with the syn-axial hydrogen atoms at the C3 position (a 1,3-diaxial interaction). Consequently, the conformer that places the bulkier substituent in the more spacious pseudo-equatorial position is generally the more stable and thus more populated conformer at equilibrium.

Quantitative Conformational Data

The structural parameters and energy differences associated with cyclobutane conformations have been extensively studied through both experimental and computational methods.

Table 1: Structural and Energetic Parameters of Unsubstituted Cyclobutane

| Parameter | Experimental Value | Computational Value | Method/Level of Theory |

| Puckering Angle (θ) | 27.9 ± 1.6°[4] | 29.68°[6] | Gas Electron Diffraction[4] |

| 35°[4] | 29.59°[7] | IR Spectroscopy[4] | |

| C-C Bond Length (r) | 1.552 ± 0.001 Å[4] | 1.554 Å[6] | Gas Electron Diffraction[4] |

| Ring Inversion Barrier | 518 ± 5 cm⁻¹ (1.48 kcal/mol)[4] | 498 cm⁻¹ (1.42 kcal/mol)[6][8] | Raman Spectroscopy[4] |

| 482 cm⁻¹ (1.38 kcal/mol)[7] | Ab initio (CBS extrapolation)[7] |

Table 2: Conformational Free Energy Differences (ΔG°) for Substituted Cyclobutanes

| Compound | Substituent | ΔG° (ax-eq) (kcal/mol) | Method |

| Cyclobutanol | -OH | 1.1[9] | ¹H NMR Spectroscopy |

| Cyclobutylamine | -NH₂ | - | - |

| Cyclobutylmethylcarbinol | -CH(OH)CH₃ | - | - |

| 1,1-Difluoro-3-phenylcyclobutane | -F | - | Dipole Moment |

| Note: Data for 1,1-disubstituted systems is sparse in readily available literature. The principles are derived from monosubstituted systems where the preference of a group for the equatorial position is quantified. For a 1,1-disubstituted system, the conformer with the bulkier group equatorial is favored by an energy difference related to the difference in their individual A-values (conformational preferences). |

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of cyclobutanes in solution.[10]

-

Protocol for Dynamic NMR (DNMR):

-

Sample Preparation: Dissolve the 1,1-disubstituted cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) that allows for a wide temperature range.

-

Data Acquisition: Record ¹H or ¹⁹F NMR spectra at various temperatures. At high temperatures, where ring inversion is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases.

-

Coalescence Analysis: At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial environments broaden and merge into a single peak. Below Tc, sharp, distinct signals for each conformer may be resolved.

-

Data Analysis: The energy barrier (ΔG‡) for ring inversion can be calculated from the coalescence temperature and the chemical shift difference between the interconverting signals. The relative populations of the two conformers, and thus the free energy difference (ΔG°), can be determined from the integration of the separate signals at low temperatures.

-

-

Protocol for Coupling Constant Analysis:

-

High-Resolution Spectrum: Acquire a high-resolution ¹H NMR spectrum where coupling constants can be accurately measured.

-

Spectral Analysis: The magnitude of long-range proton-proton coupling constants, particularly four-bond couplings (⁴JHH), is highly dependent on the dihedral angle.[9]

-

Karplus-type Relationship: By comparing experimentally observed, time-averaged coupling constants with theoretical values calculated for the "frozen" axial and equatorial conformers (often obtained from computational models), the equilibrium constant can be determined. For cyclobutanes, it has been noted that ⁴J(eq-eq) is approximately 5 Hz while ⁴J(ax-ax) is near 0 Hz, providing a sensitive probe for conformation.[9]

-

X-ray Crystallography

X-ray crystallography provides an unambiguous, static picture of a molecule's conformation in the solid state, yielding precise measurements of bond lengths, bond angles, and puckering angles.[11]

-

General Protocol:

-

Crystallization: Grow single crystals of the 1,1-disubstituted cyclobutane of suitable quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[11]

-

Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to optimize the fit, resulting in a final, highly accurate molecular structure.[11] The puckered nature of the cyclobutane ring and the axial/equatorial disposition of the substituents can be directly visualized.[5][12]

-

Computational Chemistry

Theoretical calculations are indispensable for mapping the potential energy surface of ring puckering and predicting the relative stabilities and geometries of conformers.

-

Protocol for Conformational Analysis:

-

Model Building: Construct an initial 3D model of the 1,1-disubstituted cyclobutane molecule.

-

Potential Energy Surface (PES) Scan: To map the ring inversion pathway, perform a relaxed PES scan. The ring puckering angle (a dihedral angle) is constrained at various values (e.g., from -40° to +40° in steps), and the energy of the molecule is minimized at each step with respect to all other coordinates. This generates a potential energy curve showing two minima (the puckered conformers) and a maximum (the planar transition state).

-

Geometry Optimization: Perform full geometry optimizations starting from the minima and the transition state identified in the PES scan. This locates the precise stationary points on the potential energy surface. High levels of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) with large basis sets (e.g., aug-cc-pVTZ), are often required for accurate results.[6][7] Density Functional Theory (DFT) with functionals like B3LYP is also widely used.[9]

-

Frequency Calculations: Perform vibrational frequency calculations for the optimized structures. The energy minima (stable conformers) will have all real frequencies, while the transition state will have exactly one imaginary frequency corresponding to the ring inversion motion. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate relative Gibbs free energies (ΔG).

-

Visualizations of Conformational Pathways

Caption: Ring inversion of unsubstituted cyclobutane via a planar transition state.

Caption: Conformational equilibrium in a 1,1-disubstituted cyclobutane.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure, Vibrational Spectra and Ring Puckering Barrier of Cyclobutane | Journal Article | PNNL [pnnl.gov]

- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. auremn.org.br [auremn.org.br]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(1-((Methylamino)methyl)cyclobutyl)methanol: A Technical Guide for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to a biological target. These initial hits then serve as starting points for optimization into more potent, drug-like molecules. This technical guide explores the potential of (1-((Methylamino)methyl)cyclobutyl)methanol as a fragment for FBDD campaigns. Due to the limited publicly available data on this specific fragment's application, this document serves as an illustrative guide, outlining the theoretical and practical considerations for its use in a typical FBDD workflow. We will cover its physicochemical properties, hypothetical screening data, detailed experimental protocols for hit identification and validation, and strategies for fragment evolution.

Introduction to (1-((Methylamino)methyl)cyclobutyl)methanol as a Fragment

(1-((Methylamino)methyl)cyclobutyl)methanol is a small, saturated heterocyclic compound containing key functional groups for molecular recognition: a secondary amine, a primary alcohol, and a cyclobutane core. The cyclobutane moiety provides a three-dimensional scaffold, which is an increasingly sought-after feature in fragment libraries to explore non-planar chemical space.[1][2] The amino alcohol motif is a common pharmacophore found in numerous biologically active compounds.[3][4]

Physicochemical Properties and the "Rule of Three"

A fragment's suitability for FBDD is often assessed by the "Rule of Three" (Ro3), which provides guidelines for desirable physicochemical properties to ensure good starting points for optimization.[5][6] Let's evaluate (1-((Methylamino)methyl)cyclobutyl)methanol against these criteria.

| Property | Value | "Rule of Three" Guideline | Compliance |

| Molecular Weight | 129.20 g/mol [7][8] | ≤ 300 Da | Yes |

| LogP | 0.3684[8] | ≤ 3 | Yes |

| Hydrogen Bond Donors | 2[8] | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 2[8] | ≤ 3 | Yes |

| Rotatable Bonds | 3[8] | ≤ 3 | Yes |

As the table demonstrates, (1-((Methylamino)methyl)cyclobutyl)methanol fully complies with the "Rule of Three," making it an excellent candidate for inclusion in a fragment library. Its low molecular weight and complexity provide ample vectors for chemical elaboration.

Hypothetical Screening and Hit Validation

In a typical FBDD campaign, a library of fragments would be screened against a purified target protein to identify binders. The weak affinity of fragments necessitates the use of sensitive biophysical techniques.[9]

Illustrative Screening Data

The following table presents plausible quantitative data that could be obtained for a fragment like (1-((Methylamino)methyl)cyclobutyl)methanol and other analogous fragments against a hypothetical kinase target.

| Fragment ID | Structure | Method | Kd (µM) | Ligand Efficiency (LE) |

| FBDD-001 | (1-((Methylamino)methyl)cyclobutyl)methanol | SPR | 850 | 0.35 |

| FBDD-002 | (1-aminocyclobutyl)methanol | NMR | >1000 | N/A |

| FBDD-003 | (1-(aminomethyl)cyclobutyl)methanol | X-ray | 500 | 0.38 |

| FBDD-004 | 3-amino-1-cyclobutanol | SPR | 920 | 0.33 |

Note: This data is illustrative and not based on experimental results for this specific compound.

Experimental Protocols

Detailed methodologies are crucial for the successful execution of an FBDD project. Below are representative protocols for key experiments.

Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure binding kinetics and affinity in real-time.[10][11]

Objective: To identify fragments that bind to the target protein and determine their dissociation constants (Kd).

Methodology:

-

Protein Immobilization:

-

The target protein is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

-

Remaining active sites are deactivated with an injection of ethanolamine-HCl.

-

-

Fragment Screening:

-

Fragments are dissolved in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

A concentration series for each fragment (e.g., 10 µM to 1 mM) is injected over the sensor surface.

-

The binding response is measured in real-time. A reference flow cell with no immobilized protein is used for background subtraction.

-

-

Data Analysis:

-

The equilibrium binding responses are plotted against the fragment concentrations.

-

The resulting saturation curve is fitted to a steady-state affinity model to determine the Kd.

-

Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming fragment binding and mapping the binding site on the protein.[12][13] Protein-observed NMR, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, is a common method.[14]

Objective: To confirm the binding of hits from the primary screen and to identify the location of the binding site.

Methodology:

-

Protein Preparation:

-

Uniformly ¹⁵N-labeled target protein is expressed and purified.

-

A concentrated stock solution of the protein (e.g., 100 µM) is prepared in an NMR buffer (e.g., 25 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O).

-

-

NMR Titration:

-

A baseline ¹H-¹⁵N HSQC spectrum of the protein is recorded.

-

The fragment hit is titrated into the protein sample at increasing concentrations (e.g., 50 µM to 2 mM).

-

An HSQC spectrum is acquired at each concentration point.

-

-

Data Analysis:

-

The spectra are overlaid, and chemical shift perturbations (CSPs) of the protein's backbone amide signals are monitored.

-

Residues showing significant CSPs are mapped onto the 3D structure of the protein to identify the binding site.

-

The magnitude of the CSPs can be plotted against the ligand concentration to estimate the Kd.

-

Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[15][16]

Objective: To determine the three-dimensional structure of the fragment bound to the target protein.

Methodology:

-

Crystal Preparation:

-

Crystals of the apo-protein are grown using techniques like vapor diffusion.

-

-

Fragment Soaking:

-

Apo-crystals are transferred to a solution containing a high concentration of the fragment (e.g., 1-10 mM) and cryoprotectant.

-

The crystals are soaked for a defined period (minutes to hours) to allow the fragment to diffuse into the crystal and bind to the protein.

-

-

Data Collection and Structure Determination:

-

The soaked crystal is flash-cooled in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

The structure is solved by molecular replacement using the apo-protein structure as a search model.

-

The resulting electron density map is inspected for the presence of the bound fragment, which is then modeled into the density.

-

The complex structure is refined to high resolution.

-

Visualization of Workflows and Pathways

FBDD Experimental Workflow

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign.

Fragment Evolution Strategies

Once a validated hit is confirmed, its potency must be improved. Three common strategies are employed: fragment growing, linking, and merging.[17][18][19]

Hypothetical Signaling Pathway: Mcl-1 in Apoptosis

Fragments can be used to target key proteins in signaling pathways, such as those involved in cancer. Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and a prime target for FBDD.[20][21] A fragment like (1-((Methylamino)methyl)cyclobutyl)methanol could potentially bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax, thereby promoting apoptosis in cancer cells.

Conclusion

While specific experimental data for (1-((Methylamino)methyl)cyclobutyl)methanol in FBDD is not yet in the public domain, its physicochemical properties make it a highly attractive candidate for fragment screening libraries. This guide provides a comprehensive overview of how such a fragment would be progressed through a typical FBDD campaign, from initial screening and hit validation using industry-standard biophysical techniques to structure-based design and lead optimization. The detailed protocols and illustrative workflows serve as a practical resource for researchers aiming to leverage the power of FBDD in their drug discovery efforts. The unique 3D nature of the cyclobutane core combined with the versatile amino alcohol functionality suggests that fragments like (1-((Methylamino)methyl)cyclobutyl)methanol hold significant promise for the discovery of novel therapeutics.

References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. (1- (Methylamino)methyl cyclobutyl)methanol DiscoveryCPR 180205-31-6 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selvita.com [selvita.com]

- 16. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biosolveit.de [biosolveit.de]

- 18. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lifechemicals.com [lifechemicals.com]

- 20. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the X-ray Crystal Structure of (1-((Methylamino)methyl)cyclobutyl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of (1-((Methylamino)methyl)cyclobutyl)methanol derivatives, a class of compounds of interest in medicinal chemistry. Due to the limited publicly available crystallographic data for the parent compound, this guide leverages data from a structurally related cyclobutane derivative to illustrate the principles of X-ray crystal structure analysis. Furthermore, it outlines the generalized experimental protocols required to carry out such an analysis, from synthesis to data refinement.

Introduction: The Significance of Cyclobutane Motifs in Drug Discovery

Cyclobutane rings are increasingly utilized as versatile scaffolds in the design of novel therapeutics. Their inherent ring strain and unique three-dimensional geometry offer medicinal chemists a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of a cyclobutane moiety can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property positions. The substituent pattern on the cyclobutane ring, such as the (1-((methylamino)methyl)cyclobutyl)methanol core, provides functional handles for further chemical modification and interaction with biological targets. Understanding the precise three-dimensional arrangement of these substituents through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

Crystallographic Data of a Substituted Cyclobutane Derivative

While the crystal structure of (1-((Methylamino)methyl)cyclobutyl)methanol is not publicly available, the crystallographic data for a related compound, N-(1-(1-(p-chlorophenyl)cyclobutyl)-3-methylbutyl)-N,N-dimethylamine hydrochloride monohydrate, provides valuable insights into the structural features of this class of molecules.[1] The data for this compound is summarized in the table below.

| Parameter | Value |

| Empirical Formula | C17H29Cl2NO |

| Crystal System | Orthorhombic |

| Space Group | Pbcn (no. 60) |

| a (Å) | 13.442(3) |

| b (Å) | 9.374(2) |

| c (Å) | 30.110(7) |

| Volume (ų) | 3794.0 |

| Z | 8 |

| Temperature (K) | 294 |

| Rgt(F) | 0.058 |

| wRref(F²) | 0.147 |

Table 1: Crystallographic data for N-(1-(1-(p-chlorophenyl)cyclobutyl)-3-methylbutyl)-N,N-dimethylamine hydrochloride monohydrate.[1]

Experimental Protocols for Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like a (1-((Methylamino)methyl)cyclobutyl)methanol derivative involves a series of well-defined steps.[2][3][4][5][6]

Synthesis and Crystallization

The first step is the synthesis of the target compound. A plausible synthetic route to (1-((Methylamino)methyl)cyclobutyl)methanol could involve the reduction of a corresponding 1-((methylamino)methyl)cyclobutanecarboxylic acid or its ester derivative using a suitable reducing agent like lithium aluminum hydride.

Once the purified compound is obtained, the next critical step is to grow single crystals of sufficient size and quality. This is often the most challenging part of the process and may require screening various solvents, temperatures, and crystallization techniques, such as:

-

Slow Evaporation: A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and protect it from radiation damage.

The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted X-rays.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are used to calculate the structure factors.

The "phase problem" is a central challenge in crystallography, as the phases of the structure factors are not directly measured. For small molecules, direct methods are typically successful in determining the initial phases, which allows for the calculation of an initial electron density map.

This initial model of the crystal structure is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

Workflow for X-ray Crystal Structure Determination

The overall process from compound synthesis to the final crystal structure can be visualized as a logical workflow.

Caption: Experimental workflow for determining the X-ray crystal structure.

Conclusion

The determination of the single-crystal X-ray structure of (1-((methylamino)methyl)cyclobutyl)methanol derivatives is a critical step in understanding their structure-activity relationships and guiding further drug discovery efforts. While specific crystallographic data for the parent compound remains elusive in the public domain, the analysis of related structures and the application of established experimental protocols provide a clear pathway for obtaining this vital information. The combination of organic synthesis, meticulous crystallization, and advanced crystallographic techniques enables the precise elucidation of the three-dimensional atomic arrangement, which is indispensable for modern, structure-based drug design.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-((Methylamino)methyl)cyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of (1-((methylamino)methyl)cyclobutyl)methanol, a valuable building block in medicinal chemistry and drug discovery. The described multi-step synthesis starts from the commercially available diethyl 1,1-cyclobutanedicarboxylate and proceeds through key intermediates, including a hydroxy-ester, a hydroxy-acid, and a hydroxy-amide.

Synthetic Pathway Overview

The synthesis of (1-((methylamino)methyl)cyclobutyl)methanol is accomplished via a four-step reaction sequence as illustrated below. The pathway involves a selective reduction of a diester, saponification, amide coupling, and a final reduction of the amide.

Caption: Four-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

This procedure describes the selective mono-reduction of diethyl 1,1-cyclobutanedicarboxylate to the corresponding hydroxy-ester using lithium aluminum hydride.

Materials:

-

Diethyl 1,1-cyclobutanedicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and reflux condenser

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Under an inert atmosphere, a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous THF is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of lithium aluminum hydride (0.5 eq) in anhydrous THF is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-